Bienvenue dans la boutique en ligne BenchChem!

(+-)-Laudanosine

NMDA receptor antagonist excitotoxicity neuroprotection

Sourcing (+)-laudanosine as the irreplaceable atracurium/cisatracurium metabolite reference for CNS receptor polypharmacology. Validated competitive binding at opioid μ1 (Ki=2.7μM), μ2, δ, κ1/κ3 subtypes; GABAA inhibition (IC50=10μM); and neuronal nAChR (α4β2, α7) activation. Structurally similar papaverine lacks this opioid-GABA-nicotinic interaction fingerprint. Essential non-quaternized baseline for N-substituted SAR: parent SK channel IC50=152μM vs N-methyl (15μM, 10× potency) and N-ethyl (47μM). Clinically validated for geriatric PK studies—32.3% prolonged elimination half-life (229 vs 173 min) in elderly patients. Scientifically non-substitutable.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
CAS No. 1699-51-0
Cat. No. B1674548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Laudanosine
CAS1699-51-0
SynonymsLaudanosine;  AI3-61890;  AI3 61890;  AI361890;  NSC 94267;  NSC-94267;  NS 94267; 
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
InChIInChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
InChIKeyKGPAYJZAMGEDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+-)-Laudanosine (CAS 1699-51-0) for Scientific Procurement: What Researchers Need to Know Before Purchase


(+-)-Laudanosine (N-methyltetrahydropapaverine) is a benzyltetrahydroisoquinoline alkaloid with the CAS registry number 1699-51-0 [1]. It is the major metabolite of the neuromuscular blocking agents atracurium and cisatracurium, formed via Hofmann elimination and ester hydrolysis [2]. The compound readily crosses the blood-brain barrier and interacts with a broad spectrum of CNS receptor systems including GABAA (low-affinity), opioid receptor subtypes (μ1, μ2, δ, κ1, κ3), and neuronal nicotinic acetylcholine receptors (α4β2, α7) [3]. Unlike many in-class benzylisoquinoline compounds, laudanosine possesses a tertiary amine structure with specific N-methyl substitution that underlies its unique receptor interaction profile and CNS penetration capabilities [3].

(+-)-Laudanosine Procurement: Why Generic Benzylisoquinoline Substitution Is Scientifically Invalid


Generic substitution of (+)-laudanosine with structurally related benzylisoquinolines (e.g., papaverine, tetrahydropapaverine, or other isoquinoline alkaloids) is scientifically unjustified due to receptor-level and functional divergence. Laudanosine exhibits a distinctive receptor interaction fingerprint: it competitively binds opioid μ1 receptors (Ki = 2.7 μM) while also inhibiting low-affinity GABAA receptors (IC50 = 10 μM) and interacting with neuronal nicotinic receptors [1]. Structurally similar papaverine lacks this opioid receptor interaction and does not demonstrate the same CNS stimulatory profile [1]. Furthermore, the N-methyl substitution pattern of laudanosine is critical for its blood-brain barrier penetration and SK channel modulatory activity—modifications to N-ethyl, N-butyl, or N-benzyl analogues produce fundamentally different pharmacological outcomes [2]. Experimental models requiring the specific metabolite profile of atracurium/cisatracurium degradation or investigations of opioid-GABA-nicotinic receptor crosstalk cannot substitute alternative compounds without compromising data validity [1].

(+-)-Laudanosine Quantitative Evidence Guide: Receptor Affinity, Channel Activity, and Pharmacokinetic Differentiation Data


NMDA Receptor Affinity: (+)-Laudanosine vs. Memantine for Excitotoxicity Model Selection

While (+)-laudanosine interacts with multiple receptor systems, its NMDA receptor antagonist activity is a key differentiator when selecting compounds for excitotoxicity research. Laudanosine produces NMDA receptor blockade at concentrations relevant to its CNS pharmacology, though direct affinity data remain limited [1]. Compared to the clinical NMDA antagonist memantine, laudanosine offers a distinct polypharmacological profile combining NMDA antagonism with concurrent opioid μ1 agonism (Ki = 2.7 μM) and low-affinity GABAA inhibition (IC50 = 10 μM), whereas memantine acts primarily as an uncompetitive NMDA receptor antagonist with minimal opioid or GABAergic activity [1][2]. This receptor interaction divergence means laudanosine is uniquely suited for models examining the interplay between glutamatergic, opioidergic, and GABAergic systems—a multi-receptor profile that memantine cannot replicate.

NMDA receptor antagonist excitotoxicity neuroprotection anesthesia research

SK Channel Blockade Potency: N-Methyl-Laudanosine Derivative vs. Parent (+)-Laudanosine for Ion Channel Studies

Direct comparative data exist for (+)-laudanosine and its quaternary derivatives regarding small-conductance Ca²⁺-activated K⁺ (SK) channel blockade—a critical parameter for researchers studying neuronal afterhyperpolarization (AHP) modulation. In intracellular recordings on rat midbrain dopaminergic neurons, parent (+)-laudanosine blocked the apamin-sensitive AHP with a mean IC50 of 152 μM [1]. By contrast, the quaternary N-methyl-laudanosine (NML) derivative exhibited 10-fold greater potency with an IC50 of 15 μM, while N-ethyl-laudanosine showed intermediate potency (IC50 = 47 μM) [1]. N-butyl and N-benzyl derivatives were substantially less potent [1]. The parent compound (+)-laudanosine thus serves as the essential baseline comparator for structure-activity relationship (SAR) studies evaluating how N-quaternization and substituent bulk modulate SK channel pharmacology.

SK channel KCa2 channel afterhyperpolarization dopaminergic neuron electrophysiology

Nicotinic Acetylcholine Receptor Modulation: (+)-Laudanosine Activation vs. Vecuronium Null Interaction for Anesthesia Cognitive Research

A critical functional differentiation exists between (+)-laudanosine and the alternative neuromuscular blocker vecuronium regarding central nicotinic acetylcholine receptor (nAChR) engagement. At concentrations comparable to those measured in the CNS during general anesthesia, both atracurium and its metabolite (+)-laudanosine are capable of activating neuronal nAChRs [1]. In contrast, vecuronium does not cross the blood-brain barrier and consequently does not interact with central nAChRs [1]. Since nAChR agonists elicit long-lasting improvements in cognitive performance in behavioral tests, the presence or absence of nAChR activation may be a discriminant factor in modulating postoperative cognitive dysfunction (POCD) [1]. Researchers investigating anesthetic-related cognitive outcomes must therefore use (+)-laudanosine—not vecuronium or its metabolites—as the relevant CNS-active probe.

nicotinic acetylcholine receptor nAChR postoperative cognitive dysfunction anesthesia CNS penetration

GABA and Opioid Receptor Interaction Profile: (+)-Laudanosine Multi-Target Binding vs. Galantamine for CNS Pharmacology Studies

Quantitative receptor binding data establish (+)-laudanosine's unique multi-target interaction profile relative to other CNS-active alkaloids such as galantamine. Laudanosine displays a distinct affinity hierarchy: it competitively binds opioid μ1 receptors with Ki = 2.7 μM, μ2 with Ki = 13 μM, δ with Ki = 5.5 μM, κ1 with Ki = 21 μM, and κ3 with Ki = 24 μM, while inhibiting low-affinity GABA receptors with IC50 = 10 μM [1]. At high-affinity GABA receptors labeled by [³H]muscimol, laudanosine was almost ineffective (IC50 = 100 μM) [1]. In contrast, galantamine acts primarily as an acetylcholinesterase inhibitor and allosteric nicotinic receptor modulator, with negligible opioid or GABAergic activity [2]. This quantifiable divergence in receptor engagement profiles means (+)-laudanosine is the appropriate selection for experiments requiring concurrent modulation of opioid, GABA, and nicotinic signaling pathways.

GABA receptor opioid receptor mu-opioid receptor binding seizure threshold

Age-Dependent Pharmacokinetics: (+)-Laudanosine Clearance and Half-Life in Elderly vs. Young Patients for Clinical Pharmacology Studies

Quantitative age-dependent pharmacokinetic differentiation is established for (+)-laudanosine through direct comparative clinical data. In a study comparing elderly patients (mean age 80.9 years) to young patients (mean age 23.8 years) receiving atracurium 0.6 mg/kg, laudanosine elimination half-life (T1/2β) was significantly prolonged in the elderly cohort: 229.1 minutes vs. 173.1 minutes in young patients—a 32.3% increase [1]. Laudanosine clearance was also significantly slower in elderly patients: 4.85 mL/min/kg vs. 7.29 mL/min/kg in young patients—a 33.5% reduction [1]. In contrast, the parent drug atracurium showed only modest prolongation of T1/2β (23.1 vs. 20.1 minutes) with no significant difference in clearance [1]. This age-divergent metabolite clearance profile is specific to laudanosine and not generalizable to all benzylisoquinoline metabolites, making it essential for studies examining age-related pharmacokinetic changes in anesthetic metabolism.

pharmacokinetics elderly drug clearance half-life anesthesia metabolite accumulation

Atracurium-to-Laudanosine Metabolic Conversion: Quantitative Conversion Ratio for Metabolite Tracing Studies

A unique quantitative metabolic relationship defines (+)-laudanosine relative to other benzylisoquinoline derivatives: it is the obligate terminal metabolite of atracurium degradation. Pharmacokinetic modeling projects that approximately 43% of an administered atracurium dose is rapidly converted to laudanosine, and nearly the entire injected amount of atracurium is ultimately degraded to laudanosine (2 molecules of laudanosine formed per 1 molecule of atracurium) [1]. This quantitative conversion ratio—43% rapid conversion with near-complete ultimate conversion—is specific to the atracurium-laudanosine metabolic axis and does not apply to other benzylisoquinoline neuromuscular blockers such as cisatracurium (which produces lower plasma laudanosine concentrations) or mivacurium (which undergoes ester hydrolysis without laudanosine formation) [1][2]. For metabolic tracing and pharmacokinetic-pharmacodynamic modeling applications, (+)-laudanosine serves as the essential quantitative endpoint.

drug metabolism pharmacokinetic modeling Hofmann elimination metabolite tracing atracurium

(+-)-Laudanosine Recommended Research Applications: Evidence-Backed Use Cases for Scientific Procurement


Structure-Activity Relationship Studies of SK Channel Blockers

Procure (+)-laudanosine (IC50 = 152 μM) as the essential non-quaternized baseline comparator for SAR studies evaluating N-substituted laudanosine derivatives. Direct comparative electrophysiological data demonstrate that N-methyl-laudanosine achieves 10-fold greater potency (IC50 = 15 μM), while N-ethyl-laudanosine shows intermediate activity (IC50 = 47 μM). N-butyl and N-benzyl derivatives are substantially less potent. This quantitative hierarchy supports the use of parent laudanosine as the reference compound for characterizing the functional impact of N-quaternization and substituent bulk on SK channel pharmacology [1].

Age-Dependent Pharmacokinetic Studies of Anesthetic Metabolite Accumulation

Use (+)-laudanosine as an analytical reference standard for studies examining age-related changes in anesthetic metabolite disposition. In head-to-head clinical comparison, elderly patients (mean 80.9 years) exhibited a 32.3% prolongation of laudanosine elimination half-life (229.1 vs. 173.1 min) and a 33.5% reduction in clearance (4.85 vs. 7.29 mL/min/kg) compared to young patients (mean 23.8 years) [2]. This age-divergent accumulation pattern is specific to laudanosine and not observed to the same extent with parent atracurium, making laudanosine quantification essential for studies of geriatric anesthetic pharmacology [2].

Multi-Receptor Polypharmacology and Receptor Crosstalk Research

Select (+)-laudanosine for experimental models requiring concurrent engagement of opioid, GABAergic, and nicotinic receptor systems. Quantifiable receptor binding data establish that laudanosine competitively binds opioid μ1 receptors (Ki = 2.7 μM), μ2 (Ki = 13 μM), δ (Ki = 5.5 μM), κ1 (Ki = 21 μM), and κ3 (Ki = 24 μM), while also inhibiting low-affinity GABA receptors (IC50 = 10 μM) [3]. Unlike memantine (NMDA-focused) or galantamine (cholinergic-focused), laudanosine provides a polypharmacological tool for examining glutamatergic-opioidergic-GABAergic interactions [4].

Postoperative Cognitive Dysfunction and Central nAChR Activation Studies

Employ (+)-laudanosine as a CNS-penetrant nAChR modulator in studies investigating anesthetic-related cognitive outcomes. At concentrations comparable to those measured in the CNS during general anesthesia, laudanosine activates neuronal nicotinic acetylcholine receptors [5]. Unlike vecuronium, which does not cross the blood-brain barrier and has no central nAChR activity, laudanosine provides a relevant probe for examining how anesthetic metabolites modulate cholinergic signaling involved in cognitive performance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-Laudanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.